molecular formula C6H2I2S2 B13856332 2,5-Diiodothieno[2,3-b]thiophene

2,5-Diiodothieno[2,3-b]thiophene

Cat. No.: B13856332
M. Wt: 392.0 g/mol
InChI Key: OVBSPMXNGGGEJN-UHFFFAOYSA-N
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Description

2,5-Diiodothieno[2,3-b]thiophene is a heterocyclic compound with the molecular formula C6H2I2S2. It is a derivative of thiophene, characterized by the presence of two iodine atoms at the 2 and 5 positions on the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diiodothieno[2,3-b]thiophene typically involves the iodination of thieno[2,3-b]thiophene. One common method includes the reaction of thieno[2,3-b]thiophene with iodine in the presence of an oxidizing agent such as potassium iodate (KIO3) under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete iodination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2,5-Diiodothieno[2,3-b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,5-Diiodothieno[2,3-b]thiophene in organic electronics involves its ability to facilitate charge transport due to its conjugated structure. The iodine atoms enhance the compound’s electron-withdrawing properties, improving its performance in electronic devices. In medicinal chemistry, its mechanism of action is related to its interaction with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

  • 2,5-Dibromothieno[2,3-b]thiophene
  • 2,5-Dichlorothieno[2,3-b]thiophene
  • 2,5-Difluorothieno[2,3-b]thiophene

Comparison: 2,5-Diiodothieno[2,3-b]thiophene is unique due to the presence of iodine atoms, which confer distinct electronic properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine enhance the compound’s reactivity and its ability to participate in various chemical reactions .

Properties

Molecular Formula

C6H2I2S2

Molecular Weight

392.0 g/mol

IUPAC Name

2,5-diiodothieno[2,3-b]thiophene

InChI

InChI=1S/C6H2I2S2/c7-4-1-3-2-5(8)10-6(3)9-4/h1-2H

InChI Key

OVBSPMXNGGGEJN-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1C=C(S2)I)I

Origin of Product

United States

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